molecular formula C4H12O7S2 B1375935 Butane-1,4-disulfonic acid hydrate CAS No. 1588441-14-8

Butane-1,4-disulfonic acid hydrate

Cat. No. B1375935
M. Wt: 236.3 g/mol
InChI Key: BYSPXROQMZCYJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for BDSAH is 1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2 . The molecular formula is C4H10O6S2 .


Chemical Reactions Analysis

BDSAH has been used to create a nanosized N-sulfonated Brönsted acidic catalyst, which was shown to be effective in promoting the one-pot synthesis of polyhydroquinoline and 2H-indazolo [2,1-b]phthalazine-1,6,11 (13H)-triones derivatives via Hantzsch condensation under solvent-free conditions.


Physical And Chemical Properties Analysis

BDSAH is a solid or liquid at room temperature . It has a molecular weight of 236.27 . It is soluble in water and other polar solvents.

Scientific Research Applications

Nanosized N-Sulfonated Brönsted Acidic Catalyst

Butane-1,4-disulfonic acid hydrate has been used to create a nanosized N-sulfonated Brönsted acidic catalyst, which was shown to be effective in promoting the one-pot synthesis of polyhydroquinoline and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones derivatives via Hantzsch condensation under solvent-free conditions. This catalyst provided high yields in short reaction times and could be reused multiple times without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016), (Goli-Jolodar, Shirini, & Seddighi, 2018).

Catalyst for Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid, a derivative of butane-1,4-disulfonic acid, has been effectively used as a Brönsted acid catalyst in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method offers high yield, a clean reaction process, simplicity, and short reaction time (Khaligh, 2015), (Khaligh, Hamid, 2015).

Synthesis of Antimicrobial Compounds

The sulfopropyl and sulfobutyl groups derived from 1,4-butane sultone have been used to confer water solubility and anionic character to heterocyclic molecules, aiding in the synthesis of various antimicrobial and antifungal compounds (Fadda, El-Mekawy, & AbdelAal, 2016).

Redox Cyclability in Polyaniline

Poly(4-anilino-1-butanesulfonic acid) sodium salt, derived from 1,4-butane sultone, has exhibited higher redox cyclability than unsubstituted polyaniline, offering potential applications in electrochemical studies (Kim, Lee, Moon, Lee, & Rhee, 1994).

Hydrate Formation Kinetics in Surfactants

In the field of surfactants, derivatives of butane-1,4-disulfonic acid have demonstrated significant effects on hydrate formation kinetics. This study could have implications in energy saving in natural gas transportation (Daimaru, Yamasaki, & Yanagisawa, 2007).

Safety And Hazards

BDSAH is harmful if swallowed and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment and to avoid contact with skin and eyes .

properties

IUPAC Name

butane-1,4-disulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSPXROQMZCYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-1,4-disulfonic acid hydrate

CAS RN

1588441-14-8
Record name 1,4-Butanedisulfonic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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